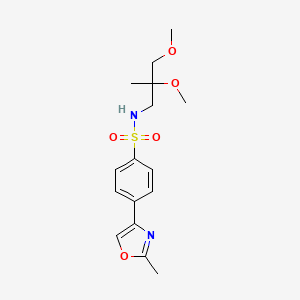

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Descripción

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methyl-1,3-oxazole substituent at the para position of the benzene ring and a 2,3-dimethoxy-2-methylpropyl group attached to the sulfonamide nitrogen.

Propiedades

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-12-18-15(9-23-12)13-5-7-14(8-6-13)24(19,20)17-10-16(2,22-4)11-21-3/h5-9,17H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMYNQILOFYZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,3-dimethoxy-2-methylpropyl)-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 2-methyl-1,3-oxazole moiety and a dimethoxy-2-methylpropyl group. The structural formula can be represented as follows:

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Sulfonamide Group | -SO₂NH₂ |

| Benzene Ring | Aromatic hydrocarbon |

| 2-Methyl-1,3-Oxazole | Heterocyclic aromatic compound |

| Dimethoxy-2-Methylpropyl | Alkyl substituent enhancing lipophilicity |

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential antibacterial activity. Studies indicate that modifications in the structure can enhance efficacy against various bacterial strains. Notably, compounds with heteroaromatic substituents on the benzene ring have shown increased antibacterial activity compared to their unsubstituted counterparts .

Acetylcholinesterase Inhibition

Research has highlighted that certain sulfonamide derivatives exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The oxazole ring in this compound may contribute to its ability to interact with the active site of AChE, potentially leading to therapeutic applications in cognitive disorders .

Case Studies

- In Vitro Studies : A study evaluated the acetylcholinesterase inhibitory activity of various sulfonamide derivatives, including those similar to our compound. The results indicated an IC50 value of approximately 5 µM for related compounds, suggesting moderate potency .

- Structure-Activity Relationship (SAR) : Research on sulfonamides has established that the position and nature of substituents significantly affect biological activity. For instance, compounds with electron-donating groups at specific positions on the benzene ring exhibited enhanced antibacterial properties .

Table 2: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

N-(2,6-dimethoxypyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide

- Structural Differences :

- The pyrimidine ring in this compound replaces the oxazole-alkyl chain in the target molecule, introducing a larger aromatic system with two methoxy groups.

- A diazenyl linker (-N=N-) connects the benzene ring to an imidazole group, contrasting with the direct oxazole substitution in the target compound.

- Functional Implications: The diazenyl group may enhance π-π stacking interactions or redox activity compared to the oxazole’s electron-deficient aromatic system.

Aleglitazar (C24H23NO5S)

- Structural Differences :

- Aleglitazar features a benzothiophene core with a methoxypropionic acid chain and a 5-methyl-2-phenyloxazol-4-yl ethoxy group, contrasting with the simpler benzene-sulfonamide scaffold of the target compound.

- The methoxypropionic acid chain enhances solubility and pharmacokinetics, whereas the target compound’s dimethoxy-methylpropyl group may prioritize lipophilicity .

Sulfonamide Derivatives in Patent Literature

- Example 52 (Patent, ):

- Contains a trifluoroacetamido group and a tetrahydrofuran substituent, introducing strong electron-withdrawing effects and conformational constraints absent in the target compound.

- Synthetic Routes :

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.